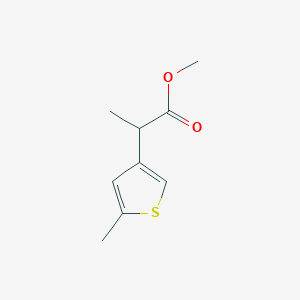

Methyl 2-(5-methylthiophen-3-yl)propanoate

Description

Structural Context and Significance of Thiophene (B33073) Derivatives in Synthetic Chemistry

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, is a cornerstone of heterocyclic chemistry. acs.orgorganic-chemistry.org Its derivatives are integral to numerous areas of chemical science, owing to their unique electronic properties and versatile reactivity. The thiophene nucleus is isosteric with benzene (B151609), meaning it has a similar size and shape, which allows it to often mimic benzene in biological systems, a feature extensively exploited in medicinal chemistry. organic-chemistry.org

Thiophene derivatives are key components in a wide array of pharmaceuticals, agrochemicals, and materials with advanced applications. acs.orgnih.gov Their synthesis is a mature field, with classic methods such as the Paal-Knorr and Gewald reactions providing access to a diverse range of substituted thiophenes. organic-chemistry.org More contemporary methods focus on regioselective syntheses, often employing metal-catalyzed cross-coupling reactions to introduce substituents at specific positions of the thiophene ring. rsc.org The inherent reactivity of the thiophene ring allows for electrophilic substitution, metalation, and other transformations, making it a versatile scaffold for the construction of complex molecular architectures.

Role of Methyl Ester Functionalities in Organic Building Blocks

The methyl ester is one of the most common and useful functional groups in organic synthesis. Its presence in a molecule, such as Methyl 2-(5-methylthiophen-3-yl)propanoate, imparts a range of valuable chemical properties. Methyl esters are generally stable, easily purified, and can be readily converted into a variety of other functional groups.

As a protecting group for carboxylic acids, the methyl ester is robust enough to withstand many reaction conditions, yet it can be selectively cleaved when necessary. More importantly, the methyl ester functionality serves as a versatile synthetic handle. It can undergo hydrolysis to the corresponding carboxylic acid, reduction to a primary alcohol, or reaction with Grignard reagents to form tertiary alcohols. Furthermore, the alpha-protons to the carbonyl group can be deprotonated to form enolates, which are powerful nucleophiles for the formation of new carbon-carbon bonds. This reactivity makes methyl esters indispensable building blocks in the synthesis of complex natural products and pharmaceutical agents.

Overview of Research Trajectories for Alkyl Thiophenates and Related Propanoate Scaffolds

Research into alkyl thiophenoates and related propanoate scaffolds is driven by the quest for new molecules with desirable biological activities and material properties. The combination of a thiophene ring and a propanoate side chain creates a molecular framework with significant potential for structural diversification and biological interaction.

Studies in this area often focus on the synthesis of libraries of related compounds to explore structure-activity relationships. For instance, variations in the substitution pattern on the thiophene ring, as well as modifications to the propanoate side chain, can have profound effects on the biological activity of the resulting molecules. These compounds are frequently investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. In the field of materials science, thiophene-containing molecules are of interest for their electronic properties, with applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

Rationale for Comprehensive Investigation of this compound

A comprehensive investigation of this compound is warranted due to its unique substitution pattern, which is less common than the 2- or 2,5-disubstituted thiophenes. The presence of a methyl group at the 5-position and a methyl propanoate group at the 3-position creates a specific regioisomer with distinct electronic and steric properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12O2S |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

methyl 2-(5-methylthiophen-3-yl)propanoate |

InChI |

InChI=1S/C9H12O2S/c1-6-4-8(5-12-6)7(2)9(10)11-3/h4-5,7H,1-3H3 |

InChI Key |

VFTUOOBIMVROHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CS1)C(C)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 5 Methylthiophen 3 Yl Propanoate and Its Precursors

Strategies for Carbon-Carbon Bond Formation at the Chiral Alpha-Carbon Center

Establishing the chiral quaternary carbon center in Methyl 2-(5-methylthiophen-3-yl)propanoate is a significant synthetic challenge. This requires methodologies that can control the three-dimensional arrangement of atoms during the formation of the crucial carbon-carbon bond.

Asymmetric Alkylation Approaches

Asymmetric α-alkylation of carbonyl compounds is a foundational strategy for creating chiral centers. This typically involves the generation of an enolate or its equivalent from a precursor, which then reacts with an alkylating agent under the influence of a chiral controller.

One prominent approach utilizes phase-transfer catalysis , which has proven effective for the enantioselective α-alkylation of β-dicarbonyl compounds. In this method, a chiral phase-transfer catalyst, often a derivative of cinchona alkaloids or a specially designed quaternary ammonium (B1175870) salt, facilitates the reaction between an aqueous base and an organic-soluble substrate. For a precursor like a malonic ester, this methodology can be used to introduce the α-methyl group with high enantioselectivity (up to 98% ee). nih.gov The catalyst forms a chiral ion pair with the enolate, which then directs the approach of the electrophile (e.g., methyl iodide) to one face of the enolate, resulting in an enantiomerically enriched product. nih.gov

Another powerful strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. While a classic approach, modern variations continue to enhance its utility and efficiency for constructing complex chiral molecules.

Recent advancements have also focused on biocatalysis, using engineered enzymes to perform highly selective alkylations. These enzymatic methods can offer exceptional levels of stereocontrol and operate under mild conditions, presenting a green alternative to traditional chemical methods.

| Alkylation Strategy | Chiral Source | Typical Substrate | Key Features |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide) | Malonic Esters, β-Keto Esters | High enantioselectivity (up to 98% ee), operational simplicity. nih.gov |

| Chiral Auxiliaries | Evans Oxazolidinones, Myers Pseudoephedrine | Carboxylic Acid Derivatives | Stoichiometric use of chiral material, reliable and high diastereoselectivity. |

| Biocatalysis | Engineered Enzymes (e.g., Methyltransferases) | α-Keto Acids | High enantioselectivity, mild reaction conditions, environmentally friendly. |

Enantioselective Addition Reactions

Enantioselective addition reactions, particularly conjugate additions to α,β-unsaturated systems, provide an alternative route to establishing the α-chiral center. A precursor such as methyl 2-(5-methylthiophen-3-yl)acrylate could undergo an asymmetric conjugate addition of a methyl group equivalent.

This can be achieved using organocatalysis or transition-metal catalysis. Chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers or cinchona-derived squaramides, can activate the unsaturated system towards nucleophilic attack. chemrxiv.org Alternatively, transition-metal complexes, often involving copper or rhodium with chiral ligands, can facilitate the addition of organometallic reagents (e.g., Grignard reagents or organozincs) with high enantioselectivity. The choice of catalyst and reaction conditions is crucial for achieving high yields and stereocontrol.

Stereocontrolled Propanoation Protocols

Stereocontrolled propanoation involves the direct introduction of the entire propanoate moiety in a stereoselective manner. For a molecule like this compound, this is analogous to the synthesis of 2-arylpropanoic acids (profens), a well-studied class of compounds.

One effective method is the asymmetric hydrovinylation of a vinyl arene . nih.gov A precursor like 3-vinyl-5-methylthiophene could be reacted with ethylene (B1197577) under chiral catalysis to introduce the propanoate precursor framework with high regioselectivity and enantioselectivity. The resulting alkene can then be oxidized to the desired carboxylic acid. nih.gov

Another advanced approach involves the enantioselective protonation of a ketene (B1206846) intermediate. acs.orgcaltech.edu A racemic 2-arylpropionic acid can be converted to an arylmethylketene. The addition of a chiral alcohol, mediated by a tertiary amine, proceeds with high diastereoselectivity, effectively resolving the acid into one enantiomer. acs.org This transformation relies on the kinetic protonation of the intermediate enolate formed after the alcohol addition. The development of chiral proton donors and catalysts that can selectively protonate one face of a prochiral enolate is a key area of research. caltech.edunih.gov

Finally, asymmetric hydrogenation of an unsaturated precursor, such as a 2-(5-methylthiophen-3-yl)propenoate, using a chiral catalyst (e.g., a Ru-BINAP complex) is a powerful and widely used industrial method for accessing chiral propanoic acids and their esters. researchgate.net

Functionalization of the 5-Methylthiophene Moiety

The synthesis of the target molecule or its precursors often requires the selective introduction of functional groups onto the thiophene (B33073) ring. The inherent reactivity patterns of the thiophene system, combined with modern catalytic methods, provide a versatile toolkit for this purpose.

Direct C-H Functionalization Strategies for Thiophene Ring Systems

Direct C-H functionalization has emerged as a powerful, atom-economical strategy that avoids the need for pre-functionalized starting materials (like halogenated thiophenes). These methods typically employ transition-metal catalysts, most commonly palladium, to directly couple the thiophene C-H bond with a reaction partner.

Palladium-catalyzed direct arylation, for instance, allows for the formation of C-C bonds at specific positions on the thiophene ring. The regioselectivity of these reactions is a critical challenge, as thiophene has multiple C-H bonds with similar reactivity. However, by carefully selecting catalysts, ligands, and reaction conditions, high selectivity can be achieved. For example, palladium acetate (B1210297) [Pd(OAc)₂] is a common catalyst, and the choice of base (e.g., K₂CO₃ or KOAc) and solvent (e.g., DMA) can influence the outcome. mdpi.com In some cases, a directing group can be used to guide the functionalization to a specific position. Silver-based catalysts have also been shown to enable direct C-H arylation at near-room temperature, offering milder reaction conditions. acs.org

| Catalyst System | Reaction Type | Key Features | Reference |

| Pd(OAc)₂ / KOAc | Direct Arylation | Effective for C5-arylation of 2-substituted thiophenes. | mdpi.com |

| Ag₂CO₃ | Direct Arylation | Enables reaction at near-room temperature, good for mild conditions. | acs.org |

| Pd(OAc)₂ / X-Phos | Direct Arylation | Used for functionalization of thieno-fused heterocycles. | nih.gov |

Electrophilic Aromatic Substitution for Substituent Introduction

Electrophilic aromatic substitution (SEAr) is a classic and fundamental method for functionalizing aromatic rings, including thiophene. researchgate.netcsic.es The thiophene ring is more reactive than benzene (B151609) towards electrophiles due to the electron-donating nature of the sulfur atom.

Substitution on an unsubstituted thiophene ring occurs preferentially at the C2 position. When the C2 and C5 positions are occupied, substitution then occurs at C3 or C4. In the case of 2-methylthiophene (B1210033) (a precursor to the 5-methylthiophene moiety), the methyl group is an activating, ortho-para director. This means that electrophilic attack will be directed primarily to the C5 position, and to a lesser extent, the C3 position. This inherent reactivity can be exploited to selectively introduce substituents required for building the final target molecule. Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. csic.es The choice of reaction conditions (e.g., Lewis acid catalyst, temperature) is critical to control the reaction and avoid side products.

Metal-Catalyzed Cross-Coupling Reactions for Thiophene Derivatization

Metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, enabling the functionalization of the thiophene ring. Key to the synthesis of the target molecule's thiophene precursor are reactions that can selectively form a bond between the thiophene heterocycle and a propanoate precursor.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound with an organic halide. nih.govmdpi.com For the synthesis of a 3-substituted thiophene, a thiophene-3-boronic acid can be reacted with a suitable 2-halopropanoate derivative. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base. nih.gov The choice of ligands, base, and solvent system is crucial for achieving high yields and selectivity. nih.gov

| Thiophene Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High |

| Pyridyl-2-boronic esters | Aryl halides | Palladium catalyst | Not specified | Not specified | Not specified |

| Alkyl bromide | Methylboronic acid | Pd/SBA-15 | KOt-Bu | Not specified | Not specified |

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent and an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.org For instance, a 3-thienylmagnesium halide could be coupled with a methyl 2-halopropanoate. Nickel catalysts, such as Ni(dppe)Cl₂ or Ni(dppp)Cl₂, are often effective for coupling Grignard reagents with aryl and vinyl halides. nih.govnih.gov

| Thiophene Substrate | Coupling Partner | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 3-halothiophene | Grignard reagent | Nickel catalyst | 2-methyl tetrahydrofuran (B95107) | High |

| Aryl bromides/triflates | Tertiary alkylmagnesium halides | Nickel catalyst | Not specified | Not specified |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. rsc.orgnih.gov While traditionally requiring copper, copper-free Sonogashira couplings have been developed to avoid the use of a toxic co-catalyst. researchgate.netresearchgate.net This methodology could be employed by coupling a 3-ethynylthiophene (B1335982) derivative with a suitable precursor.

Esterification and Transesterification Pathways for Methyl Propanoate Formation

The final step in the synthesis of this compound involves the formation of the methyl ester. This can be achieved through various esterification or transesterification methods.

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed is removed.

Kinetic studies on the esterification of propanoic acid with methanol (B129727) have shown that the reaction follows second-order kinetics. The rate of reaction is influenced by temperature, catalyst concentration, and the molar ratio of the reactants. abo.firesearchgate.net For instance, the esterification of propanoic acid with 2-propanol using sulfuric acid as a catalyst has been studied, demonstrating the effect of these variables on the reaction rate constants. jptcp.com

| Catalyst | Temperature (°C) | Initial Molar Ratio (Acid:Alcohol) | Apparent Second-Order Rate Constant (dm⁹/(mol² g min)) |

|---|---|---|---|

| Fibrous polymer-supported sulphonic acid | 60 | 1:1 | 1.82 x 10⁻³ |

| Amberlyst 15 | 60 | 1:1 | 7.03 x 10⁻⁴ |

In the pursuit of greener and more sustainable chemical processes, novel catalyst systems have been developed for esterification reactions. Ionic liquids (ILs), which are salts with low melting points, have emerged as promising catalysts and solvents for these transformations. researchinschools.org Their advantages include low vapor pressure, high thermal stability, and the ability to be recycled. cnu.edu.tw

Brønsted acidic ionic liquids, containing functional groups such as sulfonic acid, have shown high catalytic activity in esterification reactions, sometimes surpassing that of traditional mineral acids. nih.govresearchgate.net For example, sulfonic acid functionalized ionic liquids have been successfully used as catalysts for the esterification of fatty acids. nih.gov The choice of the cation and anion of the ionic liquid can be tuned to optimize the catalytic performance for a specific esterification reaction.

| Catalyst | Reaction | Advantages of Ionic Liquid | Disadvantages of Sulfuric Acid |

|---|---|---|---|

| Brønsted acidic ionic liquid | Esterification of fatty acids | Recyclable, non-corrosive, high yield | Corrosive, difficult to separate from product, produces waste |

| Tunable aryl imidazolium (B1220033) ionic liquids | Esterification of lauric acid with methanol | High yield (98%), environmentally benign | Environmental concerns, difficult workup |

Convergent and Divergent Synthetic Routes

The construction of the target molecule can be approached through either convergent or divergent synthetic strategies, which involve the assembly of molecular fragments in different orders.

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, offer an efficient and atom-economical approach to complex molecules. nih.govresearchgate.net The Gewald reaction is a well-known MCR for the synthesis of 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur. organic-chemistry.orgresearchgate.net This reaction can be adapted to produce thiophene-containing esters by using an appropriate α-cyanoester as a starting material. nih.gov

The Hantzsch pyridine (B92270) synthesis, another MCR, can be modified to produce thiophene-containing dihydropyridines, which can serve as precursors to other functionalized thiophenes. royalsocietypublishing.orgroyalsocietypublishing.orgwikipedia.org For example, a one-pot MCR of 5-bromothiophene-2-carboxaldehyde, different 1,3-diones, and ammonium acetate has been reported to yield dihydropyridine (B1217469) derivatives. royalsocietypublishing.orgresearchgate.net

A divergent approach to complex thiophene-containing molecules involves the sequential functionalization of a pre-formed thiophene ring. nih.govacs.org This strategy allows for the controlled introduction of various substituents at specific positions on the thiophene core. C-H activation and functionalization reactions are powerful tools in this regard, enabling the direct conversion of C-H bonds into new C-C or C-heteroatom bonds.

By employing directing groups, it is possible to achieve high regioselectivity in the functionalization of the thiophene ring. nih.gov This stepwise approach provides a high degree of flexibility in the synthesis of complex architectures and allows for the late-stage modification of the molecule, which is particularly valuable in medicinal chemistry and materials science. nih.govntu.ac.uk

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. researchgate.net For the synthesis of this compound, several green methodologies can be envisioned for the key bond-forming steps, such as the creation of the substituted thiophene ring and the installation of the propanoate side chain.

Solvent-Free Synthesis

Solvent-free synthesis, or solid-state reaction, is a green chemistry technique that avoids the use of volatile organic solvents, thereby reducing pollution and simplifying purification processes. ijrpr.com These reactions can be facilitated by mechanical grinding (mechanochemistry) or by heating. ijrpr.com

Another critical step, the esterification of the corresponding carboxylic acid, 2-(5-methylthiophen-3-yl)propanoic acid, can also be achieved under solvent-free conditions. The reaction can be catalyzed by solid acids or other heterogeneous catalysts, often with the aid of heat or microwave irradiation to drive the reaction to completion.

Table 1: Examples of Solvent-Free Reactions Relevant to the Synthesis of this compound Precursors

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzoic Acid | Benzylamine | EDC·HCl, Ball Milling (25 Hz, 30-60 min) | N-benzylbenzamide | 85-95 | omicsonline.org |

| Chalcone | n-Butylamine | Water suspension, Surfactant, Stirring (4 h) | Michael Addition Product | 98 | cmu.edu |

| Aryl Halide | Aryl Boronic Acid | Milling | Biaryl Compound | N/A | ijrpr.com |

This table presents data from analogous solvent-free reactions to illustrate the potential conditions and yields for the synthesis of precursors to this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures, leading to dramatic reductions in reaction times and often improved yields compared to conventional heating methods. unito.itsciepub.com This technology is highly amenable to the synthesis of heterocyclic compounds like thiophenes.

A plausible microwave-assisted route to this compound could involve the Suzuki coupling of 2-bromo-5-methylthiophene (B1266114) with an appropriate boronic acid derivative. Microwave irradiation has been shown to significantly accelerate such palladium-catalyzed cross-coupling reactions. frontiersin.orgnih.gov For example, the microwave-assisted coupling of 3-bromoacetophenone with methylthiophene has been reported to proceed efficiently. frontiersin.org

Furthermore, the final esterification step can be expedited using microwave energy. The direct esterification of aryl and alkyl carboxylic acids, catalyzed by reagents like N-fluorobenzenesulfonimide (NFSi), has been shown to be highly efficient under microwave irradiation, with quantitative conversions achieved in short reaction times. mdpi.com The microwave-assisted Gewald reaction is another powerful tool for the synthesis of substituted 2-aminothiophenes, which can serve as versatile precursors. researchgate.netnih.gov

Table 2: Research Findings on Microwave-Assisted Synthesis of Thiophene Derivatives and Related Esters

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Time | Reference |

| Suzuki Coupling | 2-methylthiophene, 1-bromo-4-nitrobenzene | Pd/CβCAT, KOAc, PivOH, GVL, 140°C, MW | 2-methyl-5-(4-nitrophenyl)thiophene | High | 2 h | unito.itfrontiersin.org |

| Esterification | Benzoic Acid, Methanol | NFSi, MW | Methyl Benzoate | High | N/A | mdpi.com |

| Gewald Reaction | Ketones, Cyanoacetates, Sulfur | Morpholine, MW, Solvent-free | 2-Amino-thiophene-3-carboxylic derivatives | 84-95 | N/A | researchgate.net |

| Suzuki Coupling | 2-bromo-5-(bromomethyl)thiophene, Aryl boronic acids | Pd(0), 1,4-dioxane/water, MW | 2-(bromomethyl)-5-aryl-thiophenes | 25-76 | N/A | nih.gov |

This table summarizes results from various microwave-assisted syntheses that are analogous to steps required for the preparation of this compound.

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. scielo.br

The synthesis of this compound can be adapted to a continuous flow process. For instance, a key intermediate could be synthesized via a Suzuki-Miyaura coupling in a packed-bed reactor containing a heterogeneous palladium catalyst. The product stream could then be directly channeled into a subsequent reactor for the next transformation, such as a hydrogenation or esterification step, in a "telescoped" synthesis. mdpi.com

Hydrogenation reactions, which might be necessary if a synthetic route proceeds through an unsaturated precursor like methyl 2-(5-methylthiophen-3-yl)acrylate, are particularly well-suited for flow chemistry. The use of a packed-bed catalyst with gaseous hydrogen in a flow system allows for safe and efficient reduction at high pressures and temperatures. mdpi.com The synthesis of various active pharmaceutical ingredients (APIs) has been successfully demonstrated using multi-step flow chemistry, highlighting the robustness of this technology.

Table 3: Illustrative Examples of Continuous Flow Chemistry in Organic Synthesis

This table provides examples of reactions performed under continuous flow conditions, demonstrating the potential for applying this technology to the synthesis of this compound.

Molecular Structure Elucidation and Conformational Analysis of Methyl 2 5 Methylthiophen 3 Yl Propanoate

Comprehensive Spectroscopic Characterization Techniques

The structural analysis of Methyl 2-(5-methylthiophen-3-yl)propanoate relies on a combination of advanced spectroscopic methods. These techniques provide detailed information about the connectivity of atoms, the electronic environment of nuclei, the nature of functional groups, and the exact molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the molecular framework.

High-field ¹H NMR spectroscopy for this compound is expected to reveal distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The anticipated chemical shifts (δ) are influenced by the electron-withdrawing ester group and the aromatic, sulfur-containing thiophene (B33073) ring.

The expected ¹H NMR spectrum would likely display signals for the methyl group attached to the thiophene ring, the two protons on the thiophene ring, the methine proton of the propanoate chain, the methyl group of the propanoate chain, and the methyl group of the ester functionality. The splitting patterns of these signals, governed by spin-spin coupling with neighboring protons, provide valuable information about the connectivity of the atoms.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Thiophene-H | 6.8 - 7.2 | m | - |

| O-CH₃ | ~3.7 | s | - |

| CH | ~3.8 | q | ~7.0 |

| Thiophene-CH₃ | ~2.5 | s | - |

| CH-CH₃ | ~1.5 | d | ~7.0 |

Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. In a broadband decoupled spectrum, each unique carbon atom typically gives rise to a single peak. The chemical shifts of these peaks are indicative of the carbon's hybridization and its electronic environment. The carbonyl carbon of the ester group is expected to appear significantly downfield.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would further aid in the assignment of carbon signals by differentiating between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~175 |

| Thiophene-C (quaternary) | 135 - 145 |

| Thiophene-CH | 120 - 130 |

| O-CH₃ | ~52 |

| CH | ~45 |

| Thiophene-CH₃ | ~15 |

| CH-CH₃ | ~18 |

Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, for instance, confirming the coupling between the methine proton and the adjacent methyl protons of the propanoate group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). It would be crucial for establishing the connection of the propanoate side chain to the thiophene ring and the position of the methyl group on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the most prominent absorption in the IR spectrum is expected to be the strong C=O stretching vibration of the ester group. Other key vibrations include C-H stretching from the alkyl and aromatic moieties, and C-O stretching of the ester. The thiophene ring itself will have a set of characteristic ring stretching and bending vibrations. Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data, especially for the C-S and C=C bonds within the thiophene ring.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | Stretch | 1735 - 1750 |

| C-O (ester) | Stretch | 1170 - 1250 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C=C (thiophene) | Stretch | 1400 - 1600 |

| C-S (thiophene) | Stretch | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound, with the molecular formula C₉H₁₂O₂S, the expected exact mass can be calculated with high precision.

The fragmentation pattern observed in the mass spectrum provides further structural information. Key fragmentation pathways for this molecule would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) to form a stable acylium ion. Fragmentation of the thiophene ring or cleavage of the side chain can also be expected.

Predicted HRMS Data for this compound:

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₉H₁₂O₂S⁺ | 184.0558 |

| [M - OCH₃]⁺ | C₈H₉OS⁺ | 153.0374 |

| [M - COOCH₃]⁺ | C₇H₉S⁺ | 125.0425 |

Advanced Mass Spectrometry Techniques (e.g., LC-MS/MS, ESI-MS)

Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS/MS) and employing soft ionization methods like electrospray ionization (ESI-MS), are indispensable for the structural confirmation and fragmentation analysis of compounds such as this compound. nih.govbiocompare.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of liquid chromatography with the analytical prowess of tandem mass spectrometry. rsc.org For this compound, a reversed-phase LC method would likely be employed for separation, after which the analyte would be introduced into the mass spectrometer. The initial MS scan would determine the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺. Subsequent MS/MS analysis involves the selection and fragmentation of this parent ion to produce a characteristic spectrum of daughter ions, providing a structural fingerprint of the molecule. rsc.orgrsc.org

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, minimizing fragmentation during the ionization process and typically producing a prominent molecular ion peak. rsc.org For this compound, ESI would generate the protonated molecule, [C₉H₁₂O₂S + H]⁺. High-resolution mass spectrometry (HRMS) coupled with ESI can provide a highly accurate mass measurement, which aids in confirming the elemental composition. researchgate.net

Predicted Fragmentation Pattern:

Loss of the methoxy group (-OCH₃): Cleavage of the ester's C-O bond.

Loss of the carbomethoxy group (-COOCH₃): A common fragmentation for methyl esters.

Cleavage of the C-C bond between the chiral center and the thiophene ring.

Ring opening or fragmentation of the thiophene ring, although the aromatic nature of the ring provides some stability. researchgate.net

A hypothetical fragmentation table is presented below:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M+H]⁺ | Intact protonated molecule |

| [M+H - 32]⁺ | Loss of methanol (B129727) (CH₃OH) |

| [M+H - 59]⁺ | Loss of the carbomethoxy radical (•COOCH₃) |

| [Thiophene-CH(CH₃)]⁺ | Cleavage at the ester linkage |

This predicted data is crucial for identifying the compound in complex matrices and for confirming its structure during synthesis.

Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule, including its absolute configuration if it is chiral. acs.orgnih.gov This technique provides precise bond lengths, bond angles, and torsional angles, offering a definitive solid-state conformation.

For this compound, obtaining a single crystal suitable for XRD analysis is the primary prerequisite. This often involves screening various solvents and crystallization conditions. If successful, the resulting crystal structure would reveal:

The planarity of the thiophene ring.

The conformation of the propanoate side chain relative to the thiophene ring.

The crystallographic data would be presented in a standard format, as shown in the hypothetical table below:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

| Z | 4 |

This information provides an exact model of the molecule in the solid state, which is invaluable for computational modeling and understanding structure-activity relationships.

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration Assignment

As this compound possesses a chiral center at the second carbon of the propanoate chain, chiroptical techniques are essential for characterizing its stereochemistry.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound as a function of the wavelength of plane-polarized light. wikipedia.orgamrita.eduacs.org The resulting spectrum, known as an ORD curve, can be used to determine the absolute configuration of a molecule by comparison with known compounds or through empirical rules. amrita.edu

An ORD spectrum typically shows a plain curve for compounds without a chromophore in the measured wavelength range. amrita.edu However, if a chromophore is present and absorbs light in the measured region, the spectrum will exhibit a "Cotton effect," characterized by a peak and a trough. amrita.edu The thiophene ring in this compound acts as a chromophore. The sign of the Cotton effect (positive or negative) is related to the stereochemistry at the chiral center. nih.gov

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.comnih.gov A CD spectrum provides information about the stereochemistry and conformation of a molecule, particularly in the vicinity of a chromophore. nih.govtue.nltandfonline.com

For this compound, the thiophene ring and the carbonyl group of the ester are the primary chromophores. The CD spectrum would exhibit characteristic bands corresponding to the electronic transitions of these groups. The sign and intensity of these bands (known as Cotton effects) are highly sensitive to the spatial arrangement of the atoms around the chiral center. researchgate.net By comparing the experimental CD spectrum with theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration of the enantiomers can be assigned. mdpi.com

A hypothetical data table for the chiroptical properties is presented below:

| Technique | Parameter | Hypothetical Value for (R)-enantiomer | Hypothetical Value for (S)-enantiomer |

| ORD | [α] at 589 nm | +15.2° | -15.2° |

| CD | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) | Molar Ellipticity (deg·cm²/dmol) |

| 260 | +5.8 | -5.8 | |

| 235 | -3.2 | +3.2 |

These chiroptical techniques are fundamental for ensuring the enantiomeric purity and confirming the absolute configuration of chiral molecules like this compound, which is often critical for its intended application.

Mechanistic Investigations of Reactions Involving Methyl 2 5 Methylthiophen 3 Yl Propanoate

Reaction Pathway Mapping and Transition State Analysis

Detailed reaction pathway mapping, which involves charting the course of a chemical reaction from reactants to products through various intermediates and transition states, has not been specifically reported for "Methyl 2-(5-methylthiophen-3-yl)propanoate." Such studies are crucial for understanding the intricate details of a reaction mechanism.

Energetic Profiles of Key Reaction Steps

Energetic profiles, which map the potential energy of a system as a reaction progresses, are fundamental to understanding reaction feasibility and kinetics. For reactions involving thiophene (B33073) derivatives, such as electrophilic substitution or metal-catalyzed cross-coupling, these profiles would typically be determined using computational chemistry methods (e.g., Density Functional Theory, DFT). These calculations would elucidate the relative energies of reactants, intermediates, transition states, and products. However, specific energetic data for reactions involving this compound are not present in the current body of scientific literature.

Kinetic Studies of Synthesis and Transformation Processes

Kinetic studies, which measure reaction rates and their dependence on factors like concentration and temperature, provide quantitative insights into reaction mechanisms. There are no published kinetic studies specifically detailing the synthesis or subsequent transformations of this compound. General synthetic routes for thiophene derivatives, such as the Fiesselmann or Gewald syntheses, have been mechanistically investigated in a broader context, but this does not provide specific kinetic parameters for the title compound.

Role of Catalyst-Substrate Interactions in Catalyzed Reactions

In catalyzed reactions, the interaction between the catalyst and the substrate is paramount. For thiophene-containing molecules, transition metal catalysts (e.g., palladium, nickel, copper) are often employed for cross-coupling reactions. The sulfur atom in the thiophene ring can coordinate with the metal center, influencing the catalytic activity and selectivity. Mechanistic studies in this area would typically involve spectroscopic techniques and computational modeling to characterize catalyst-substrate complexes and transition states. For instance, in a palladium-catalyzed process, the formation of a π-complex between the thiophene ring and the palladium center could be a key step. However, specific research detailing these interactions for this compound is not available.

Solvent Effects and Stereoelectronic Influences on Reactivity

The choice of solvent can significantly impact reaction rates and outcomes by stabilizing or destabilizing reactants, intermediates, and transition states. Polar solvents might favor reactions proceeding through charged intermediates, while nonpolar solvents might be preferred for others. Stereoelectronic effects, which relate to the spatial arrangement of orbitals and their electronic properties, also play a crucial role in directing the reactivity and selectivity of reactions involving substituted thiophenes. The electron-donating or -withdrawing nature of the methyl and propanoate groups on the thiophene ring will influence its reactivity, but a detailed, quantitative analysis of these effects for this compound has not been documented.

Computational and Theoretical Chemistry Studies of Methyl 2 5 Methylthiophen 3 Yl Propanoate

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a compound with its reactivity. While specific QSRR studies on Methyl 2-(5-methylthiophen-3-yl)propanoate are not extensively available in publicly accessible literature, the principles of QSRR can be understood through the numerous Quantitative Structure-Activity Relationship (QSAR) studies conducted on related thiophene (B33073) derivatives. QSAR applies the same methodology as QSRR but correlates structure with biological activity rather than chemical reactivity. These studies provide a robust framework for understanding how molecular descriptors can quantify structural features and predict the reactivity of thiophene-containing molecules.

The fundamental concept of QSRR/QSAR is to establish a mathematical relationship between a set of molecular descriptors and an observed property (reactivity or activity). This relationship is typically developed using statistical methods such as Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN).

Key Molecular Descriptors in Thiophene QSRR/QSAR Studies

The reactivity and biological interactions of thiophene derivatives are influenced by a combination of electronic, steric, and hydrophobic properties. Molecular descriptors are numerical values that quantify these characteristics.

Electronic Descriptors: These describe the electronic aspects of a molecule, such as its ability to donate or accept electrons, which is fundamental to chemical reactivity. Common electronic descriptors include:

Hammett constants (σ): Quantify the electron-donating or electron-withdrawing effect of substituents on the thiophene ring.

Energy of the Highest Occupied Molecular Orbital (EHOMO): Relates to the electron-donating ability of a molecule.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): Relates to the electron-accepting ability of a molecule. researchgate.net

Dipole Moment: Measures the polarity of the molecule, which influences its interaction with other polar molecules and its solubility. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, which can influence its ability to approach and interact with a reactant or a biological target. Examples include:

Molar Refractivity (MR): A measure of the volume occupied by a molecule.

Taft Steric Parameters (Es): Quantify the steric effect of substituents.

Hydrophobic Descriptors: These describe the water-repelling character of a molecule, which is crucial for its transport and interaction in biological systems and affects its solubility in various solvents.

LogP (Partition Coefficient): The logarithm of the ratio of the concentration of a compound in octanol (B41247) and water, indicating its lipophilicity.

Topological Descriptors: These are numerical representations of the molecular structure, considering the connectivity of atoms.

Molecular Connectivity Indices (e.g., ¹χ): Describe the degree of branching and complexity of the molecular skeleton.

Illustrative QSAR Models for Thiophene Derivatives

QSAR studies on thiophene derivatives have successfully developed models to predict various biological activities, from which we can infer the types of relationships that would be relevant for reactivity. For instance, a study on thiophene derivatives acting as anti-HCV agents found significant correlations between their potency and descriptors like molecular connectivity and Hammett constants. benthamdirect.com Another study on thiophene analogs with anti-inflammatory activity highlighted the dominant role of electronic properties such as ELUMO and dipole moment. researchgate.net

The general form of a QSRR/QSAR model developed using Multiple Linear Regression (MLR) is:

Reactivity/Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c₀ is a constant, c₁, c₂, ... cₙ are the coefficients for the respective molecular descriptors D₁, D₂, ... Dₙ.

Hypothetical QSRR Data for Thiophene Derivatives

Due to the absence of specific experimental QSRR data for this compound, the following tables are illustrative examples based on typical data found in QSAR studies of other thiophene derivatives. They demonstrate how different descriptors might be correlated with a hypothetical reactivity endpoint.

Table 1: Physicochemical Descriptors and Hypothetical Reactivity of Thiophene Analogs

| Compound | LogP | Molar Refractivity (MR) | Dipole Moment (Debye) | ELUMO (eV) | Hypothetical Reactivity (log k) |

| Analog 1 | 2.5 | 45.2 | 2.1 | -1.5 | 1.8 |

| Analog 2 | 3.1 | 50.8 | 1.9 | -1.7 | 2.2 |

| Analog 3 | 2.8 | 48.1 | 2.5 | -1.4 | 1.9 |

| Analog 4 | 3.5 | 55.3 | 1.7 | -1.9 | 2.5 |

| This compound | Est. 2.9 | Est. 49.5 | Est. 2.3 | Est. -1.6 | Predicted Value |

Note: Values for this compound are estimated for illustrative purposes.

Table 2: Example of a Multiple Linear Regression (MLR) Model for Reactivity

This table shows the output of a hypothetical MLR analysis, indicating the importance of each descriptor in the model.

| Descriptor | Coefficient | Standard Error | t-statistic | p-value |

| (Constant) | 0.50 | 0.15 | 3.33 | <0.05 |

| LogP | 0.45 | 0.10 | 4.50 | <0.05 |

| ELUMO | -0.25 | 0.08 | -3.13 | <0.05 |

| Dipole Moment | 0.10 | 0.05 | 2.00 | <0.05 |

Model Statistics

R² (Coefficient of Determination): 0.92

Adjusted R²: 0.90

F-statistic: 25.6

p-value: <0.01

The high R² value suggests that this hypothetical model explains 92% of the variance in reactivity. The coefficients indicate that reactivity increases with higher LogP and dipole moment, and decreases as ELUMO becomes more negative (i.e., the molecule is a better electron acceptor).

Chemical Transformations and Derivatization Strategies for Methyl 2 5 Methylthiophen 3 Yl Propanoate

Modification of the Ester Group

The ester functional group in Methyl 2-(5-methylthiophen-3-yl)propanoate is a versatile handle for a range of chemical transformations, including hydrolysis, amidation, reduction, and transesterification. These reactions allow for the introduction of diverse functional groups, significantly altering the molecule's physicochemical properties.

Hydrolysis to the Carboxylic Acid Analog

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-(5-methylthiophen-3-yl)propanoic acid, is a fundamental transformation. This reaction can be effectively achieved under both acidic and basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a common and efficient method for ester hydrolysis. The reaction typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol (B145695) to ensure miscibility. The reaction proceeds via a nucleophilic acyl substitution mechanism. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the free carboxylic acid.

Acid-Catalyzed Hydrolysis: Alternatively, the ester can be hydrolyzed under acidic conditions. This reaction is the reverse of Fischer esterification and is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium can be driven towards the products by using a large excess of water.

| Reaction | Reagents and Conditions | Product | Typical Yield |

| Base-Catalyzed Hydrolysis | 1. NaOH (aq), MeOH/H₂O, Reflux2. H₃O⁺ | 2-(5-methylthiophen-3-yl)propanoic acid | High |

| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq) or HCl (aq), H₂O, Heat | 2-(5-methylthiophen-3-yl)propanoic acid | Moderate to High |

Amidation and Reduction Reactions

Amidation: The conversion of this compound to various amides can be accomplished through direct aminolysis. This reaction involves heating the ester with a primary or secondary amine, sometimes in the presence of a catalyst. The reactivity of the amine and the steric hindrance of the ester influence the reaction conditions required. For less reactive amines, the corresponding carboxylic acid (obtained via hydrolysis) is often activated and then coupled with the amine using standard peptide coupling reagents.

Reduction: The ester group can be reduced to a primary alcohol, 2-(5-methylthiophen-3-yl)propan-1-ol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters. masterorganicchemistry.com The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess hydride and hydrolyze the resulting aluminum alkoxide complex. masterorganicchemistry.commdpi.com

| Reaction | Reagents and Conditions | Product |

| Amidation | R¹R²NH, Heat (or via the carboxylic acid) | N-R¹, N-R²-2-(5-methylthiophen-3-yl)propanamide |

| Reduction | 1. LiAlH₄, Anhydrous Ether/THF2. H₂O/H₃O⁺ workup | 2-(5-methylthiophen-3-yl)propan-1-ol |

This table outlines general synthetic routes for amidation and reduction of the ester group.

Transesterification to Other Alkyl Esters

Transesterification allows for the conversion of the methyl ester to other alkyl esters, which can be useful for modifying properties such as solubility and volatility. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

In a typical procedure, this compound would be dissolved in a large excess of the desired alcohol (e.g., ethanol to produce the ethyl ester) in the presence of a catalytic amount of a strong acid (like H₂SO₄) or a base (like sodium alkoxide). The use of the alcohol as the solvent drives the equilibrium towards the formation of the new ester. masterorganicchemistry.com

Elaboration of the Thiophene (B33073) Moiety

The thiophene ring in this compound, while aromatic, is susceptible to a range of chemical transformations that can alter its structure and reactivity.

Ring-Opening Reactions (if applicable)

The thiophene ring is generally stable; however, under specific conditions, ring-opening reactions can occur. These reactions often require potent reagents and are influenced by the substituents on the ring. For instance, certain substituted thiophenes can undergo ring-opening in the presence of strong organolithium bases like n-butyllithium, leading to the formation of functionalized bithiophene derivatives after quenching with an electrophile. beilstein-journals.org While specific studies on this compound are not available, the presence of the 5-methyl group might influence the regioselectivity of such reactions.

Selective Oxidation or Reduction of the Thiophene Ring

Selective Oxidation: The sulfur atom in the thiophene ring can be selectively oxidized to a sulfoxide (B87167) or a sulfone. This transformation disrupts the aromaticity of the ring and can significantly alter its electronic properties and biological activity. The oxidation of thiophenes typically requires controlled conditions to avoid over-oxidation or degradation of the molecule. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for this purpose. researchgate.net The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. researchgate.net

Selective Reduction: The reduction of the thiophene ring to dihydrothiophene or the fully saturated tetrahydrothiophene (B86538) (thiolane) derivative can be achieved through catalytic hydrogenation. This reaction typically requires a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum-based catalysts, and is conducted under a hydrogen atmosphere. acs.orgstudysmarter.co.uk The conditions (temperature, pressure, and catalyst choice) will determine the extent of reduction. The presence of the ester group may also be susceptible to reduction under more forcing hydrogenation conditions, necessitating careful optimization of the reaction parameters to achieve selectivity. acs.org

| Reaction | Reagents and Conditions | Potential Product(s) |

| Ring-Opening | n-BuLi, THF, low temp.; then electrophile | Functionalized bithiophene derivative |

| Selective Oxidation | m-CPBA, CH₂Cl₂ | Methyl 2-(5-methyl-1-oxido-thiophen-3-yl)propanoate or Methyl 2-(5-methyl-1,1-dioxido-thiophen-3-yl)propanoate |

| Selective Reduction | H₂, Pd/C or Pt catalyst | Methyl 2-(5-methyl-2,5-dihydrothiophen-3-yl)propanoate or Methyl 2-(5-methyltetrahydrothiophen-3-yl)propanoate |

This table summarizes potential transformations of the thiophene ring based on known reactivity of similar compounds.

Transformations at the Alpha-Methyl Group (on thiophene)

For instance, radical halogenation, typically using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, could introduce a halogen atom to the methyl group, forming a halomethyl derivative. This derivative would then be a versatile intermediate for nucleophilic substitution reactions. Oxidation of the methyl group could potentially yield the corresponding carboxylic acid or aldehyde, depending on the reaction conditions and the oxidizing agent employed. Furthermore, deprotonation of the alpha-methyl group using a strong base could generate a carbanion, which could then react with various electrophiles, allowing for the introduction of a wide range of functional groups. However, it is important to note that these are predicted reactivities based on general principles of organic chemistry and the known reactivity of similar thiophene derivatives.

Derivatization for Chromatographic Analysis and Chiral Resolution

The presence of a chiral center at the carbon atom adjacent to the ester group in this compound necessitates methods for its chiral resolution and analysis. Derivatization is a common strategy to separate enantiomers, which are otherwise indistinguishable by many analytical techniques.

A widely used method for the chiral resolution of racemic mixtures is the formation of diastereomers, which have different physical properties and can be separated by standard chromatographic techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). mdpi.com This is typically achieved by reacting the racemic compound with an enantiomerically pure chiral resolving agent.

In the case of this compound, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-(5-methylthiophen-3-yl)propanoic acid. This carboxylic acid can then be reacted with a chiral amine or alcohol to form diastereomeric amides or esters, respectively. These diastereomers can then be separated by chromatography. Following separation, the chiral auxiliary can be removed to yield the individual enantiomers of the original acid, which can then be re-esterified to obtain the enantiomerically pure forms of this compound.

Table 1: Examples of Chiral Resolving Agents for Carboxylic Acids

| Chiral Resolving Agent | Type | Resulting Diastereomer |

|---|---|---|

| (R)-(+)-α-Phenylethylamine | Chiral Amine | Diastereomeric Amides |

| (S)-(-)-1-(1-Naphthyl)ethylamine | Chiral Amine | Diastereomeric Amides |

| (1R,2S)-(-)-Ephedrine | Chiral Amino Alcohol | Diastereomeric Amides/Esters |

Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with a racemic mixture to form diastereomers. wikipedia.org These diastereomers can then be analyzed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) or separated by chromatography. The choice of CDA is crucial and depends on the functional group present in the analyte and the analytical technique to be used. wikipedia.org

For this compound, after hydrolysis to the carboxylic acid, a variety of CDAs can be employed. For instance, reaction with a chiral alcohol like (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol can yield diastereomeric esters that are readily distinguishable by NMR spectroscopy due to the anisotropic effects of the anthryl group. Similarly, chiral amines can be used to form diastereomeric amides. A well-known example is the use of Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride, which reacts with alcohols and amines to form diastereomeric esters and amides, respectively, allowing for the determination of enantiomeric excess and absolute configuration by ¹H and ¹⁹F NMR. wikipedia.orgumn.edu

Table 2: Common Chiral Derivatizing Agents and Their Applications

| Chiral Derivatizing Agent (CDA) | Reacts with | Analytical Technique |

|---|---|---|

| Mosher's acid (MTPA) | Alcohols, Amines | NMR Spectroscopy |

| (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | Carboxylic Acids | NMR Spectroscopy, HPLC |

| (1S)-(-)-Camphanic chloride | Alcohols, Amines | HPLC, GC |

Oligomerization and Polymerization Potential (if applicable as a monomer)

Thiophene and its derivatives are well-known building blocks for conducting polymers due to the ability of the thiophene ring to be readily polymerized. rsc.org The resulting polythiophenes have found applications in various electronic devices. The potential of this compound to act as a monomer for oligomerization or polymerization is an area of scientific interest.

The polymerization of thiophene monomers typically proceeds through the coupling of the 2 and 5 positions of the thiophene ring. rsc.org In the case of this compound, the 5-position is substituted with a methyl group, which could potentially hinder polymerization through that site. However, the unsubstituted 2 and 4 positions on the thiophene ring could still participate in polymerization reactions, leading to the formation of a polymer with a more complex, branched structure.

Electrochemical polymerization is a common method for synthesizing polythiophenes. By applying an electric potential to a solution containing the thiophene monomer, a polymer film can be deposited onto an electrode surface. Alternatively, chemical polymerization methods using oxidizing agents or transition metal-catalyzed cross-coupling reactions could also be explored. The ester functional group in this compound could influence the properties of the resulting polymer, such as its solubility and processability. researchgate.net It is important to emphasize that while the potential for polymerization exists based on the thiophene moiety, specific studies on the oligomerization or polymerization of this compound have not been found in the reviewed literature, and this remains a theoretical possibility.

Applications of Methyl 2 5 Methylthiophen 3 Yl Propanoate As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

Construction of Fused Ring Systems Containing Thiophene (B33073)

No specific examples or research findings concerning the use of Methyl 2-(5-methylthiophen-3-yl)propanoate in the construction of fused ring systems containing a thiophene moiety have been documented in the accessible scientific literature.

Synthesis of Nitrogen-Containing Heterocycles Bearing a Thiophene Side Chain

There is no available data or published research on the application of this compound in the synthesis of nitrogen-containing heterocycles where the thiophene group acts as a side chain.

Intermediate in the Formation of Chiral Molecules

No literature has been found that describes the role of this compound as an intermediate or precursor in the stereoselective or asymmetric synthesis of chiral molecules.

Role in the Preparation of Advanced Organic Materials (e.g., monomers for conjugated polymers, if applicable)

The potential application of this compound as a monomer for the synthesis of conjugated polymers or other advanced organic materials has not been reported in the scientific literature.

Utilization in Probe Molecule Synthesis for Mechanistic Studies

There are no documented instances of this compound being utilized for the synthesis of molecular probes intended for the investigation of reaction mechanisms or biological processes.

Advanced Analytical Methodologies for Purity and Quantitative Analysis of Methyl 2 5 Methylthiophen 3 Yl Propanoate

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of Methyl 2-(5-methylthiophen-3-yl)propanoate, enabling the separation of the target analyte from a sample matrix, including solvents, starting materials, by-products, and degradants. The choice of technique is dictated by the analyte's volatility and the specific analytical question, such as achiral purity or enantiomeric excess.

Gas Chromatography (GC) for Volatile Purity Analysis

Gas chromatography is a highly effective technique for assessing the purity of volatile and thermally stable compounds like this compound. The methyl ester functional group imparts sufficient volatility for GC analysis, which is widely used for separating various methyl esters. aocs.orgchromatographyonline.com For sulfur-containing compounds such as thiophene (B33073) derivatives, GC offers excellent resolution and sensitivity, particularly when paired with a selective detector. shimadzu.com

A typical GC analysis would involve a high-temperature capillary column with a specific stationary phase to achieve separation. A flame ionization detector (FID) provides a robust and linear response for quantifiable analysis. nih.govresearchgate.net For enhanced selectivity towards sulfur-containing molecules and to minimize interference from matrix components, a sulfur-selective detector like a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) is often preferred. shimadzu.comshimadzu.comshimadzu.com The SCD, in particular, offers high sensitivity and an equimolar response to sulfur compounds, making it ideal for trace-level quantification. shimadzu.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| GC System | Gas Chromatograph with FID or SCD | Separation and detection of volatile compounds. SCD offers sulfur selectivity. |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5, SH-WAX, 30 m x 0.25 mm, 0.25 µm film) | Separation of analytes based on boiling point and polarity. shimadzu.comuib.no |

| Carrier Gas | Helium or Nitrogen, constant flow (e.g., 1-2 mL/min) | Transports the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Injection Mode | Split (e.g., 30:1 or higher) | Prevents column overloading with concentrated samples. nih.gov |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | Separates compounds with a wide range of boiling points. |

| Detector Temperature | FID: 280 °C; SCD: 850 °C (Furnace) | Maintains analytes in the gas phase for detection. shimadzu.com |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analysis

For the analysis of non-volatile impurities, thermally labile degradants, or for preparative separation, High-Performance Liquid Chromatography (HPLC) is the method of choice. mdpi.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating moderately polar compounds like this compound from both more polar and less polar impurities.

This technique utilizes a non-polar stationary phase (typically C18 or C8 silica) and a polar mobile phase. nih.govresearchgate.nettandfonline.com A mixture of acetonitrile (B52724) or methanol (B129727) and water is a common mobile phase, with the ratio adjusted to optimize the separation (elution). nih.govtandfonline.com Detection is commonly achieved using an ultraviolet (UV) detector, as the thiophene ring possesses a chromophore that absorbs UV light, typically in the 230-260 nm range. mdpi.comresearchgate.net The method can be validated for linearity, precision, and accuracy to ensure reliable quantification. mdpi.comscielo.br

| Parameter | Typical Condition | Purpose |

|---|---|---|

| HPLC System | Quaternary or Binary Pump System with UV Detector | High-pressure solvent delivery for separation and UV-based detection. |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Separation based on hydrophobicity. scielo.br |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v), isocratic or gradient | Elutes compounds from the column; composition determines retention. nih.govtandfonline.com |

| Flow Rate | 1.0 mL/min | Controls analysis time and separation efficiency. scielo.br |

| Column Temperature | 30-40 °C | Ensures reproducible retention times and can improve peak shape. scielo.br |

| Detection Wavelength | ~230 nm | Monitors the eluent for the thiophene chromophore. mdpi.com |

| Injection Volume | 10 µL | Introduces a precise amount of sample for analysis. scielo.br |

Chiral Chromatography (GC or HPLC) for Enantiomeric Purity

The presence of a stereocenter at the alpha-position of the propanoate group means that this compound exists as a pair of enantiomers. Determining the enantiomeric purity is critical in pharmaceutical contexts, as enantiomers can have different biological activities. Chiral chromatography, using either GC or HPLC, is the definitive method for this purpose.

Chiral HPLC is the most common approach, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful for resolving a broad range of chiral compounds, including 2-arylpropionic acids, which are structurally analogous to the target compound. nih.gov The separation can be performed in either normal-phase or reversed-phase mode, depending on the specific CSP and analyte. The choice of mobile phase (e.g., hexane/isopropanol for normal phase or acetonitrile/buffered water for reversed-phase) is crucial for achieving resolution. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chromatography System | Chiral HPLC with UV Detector | Separation of enantiomers. |

| Column (CSP) | Polysaccharide-based (e.g., Cellulose tris(4-methylbenzoate) on silica gel) | Provides stereoselective interactions for enantiomeric resolution. nih.gov |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) with a small amount of acid modifier (e.g., 0.1% TFA) | Normal-phase elution to achieve separation on the CSP. |

| Flow Rate | 0.5 - 1.0 mL/min | Optimizes the balance between analysis time and resolution. |

| Column Temperature | Ambient or controlled (e.g., 25 °C) | Temperature can significantly affect chiral recognition and resolution. nih.gov |

| Detection Wavelength | ~230 nm | Monitors the eluting enantiomers. |

Hyphenated Techniques for Comprehensive Profiling

To achieve unambiguous identification and quantification, especially at trace levels, chromatographic systems are often coupled with mass spectrometry. These "hyphenated" techniques provide both retention time data from the chromatography and mass-to-charge ratio (m/z) data from the mass spectrometer, offering a two-dimensional analysis that is highly specific and sensitive.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis and Metabolite Profiling

GC-MS is a powerful tool for the identification of volatile compounds. researchgate.netnih.gov The mass spectrometer fragments the eluting compounds in a reproducible manner, generating a unique mass spectrum that acts as a "chemical fingerprint." This allows for confident identification of this compound and any volatile impurities by comparing their spectra to a library or through manual interpretation. researchgate.net The presence of a sulfur atom is often indicated by a characteristic isotopic pattern (a notable M+2 peak), which aids in identification. researchgate.netnih.gov

For trace analysis, GC can be coupled with tandem mass spectrometry (MS/MS). This technique involves selecting a specific parent ion from the initial mass spectrum, fragmenting it further, and analyzing the resulting daughter ions. This process, known as Selected Reaction Monitoring (SRM), dramatically reduces chemical noise and enhances sensitivity, allowing for the detection of impurities at parts-per-billion (ppb) levels. thermofisher.comgcms.cz This is also valuable for metabolite profiling, where trace amounts of biotransformed products need to be identified and quantified in complex biological matrices.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| GC System | Standard GC system (as in 8.1.1) | Chromatographic separation prior to MS detection. |

| Mass Spectrometer | Quadrupole, Ion Trap, or High-Resolution MS (e.g., Orbitrap) | Mass analysis for identification and quantification. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns for library matching. |

| Mass Scan Range | m/z 40-500 | Covers the expected mass of the parent compound and its fragments. |

| MS/MS Mode (for trace) | Selected Reaction Monitoring (SRM) | Highly selective and sensitive quantification of target analytes. |

| Interface Temperature | 280 °C | Ensures transfer of analytes from GC to MS without condensation. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

LC-MS is indispensable for analyzing non-volatile, polar, or thermally unstable compounds that are not amenable to GC. nih.gov This makes it the primary technique for studying the metabolism of this compound, as metabolic processes (e.g., ester hydrolysis to the corresponding carboxylic acid, or oxidation of the thiophene ring) typically increase polarity and decrease volatility. nih.gov

The eluent from the HPLC column is introduced into a mass spectrometer through an interface, most commonly an Electrospray Ionization (ESI) source, which ionizes the analytes directly from the liquid phase. nih.gov Tandem MS (LC-MS/MS) is routinely used in metabolite identification. nih.govyoutube.com A full scan can detect potential metabolites, and subsequent product ion scans can fragment these potential candidates to provide structural information, helping to elucidate the site of metabolic modification. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown metabolite, further constraining its possible identity. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| LC System | UHPLC/HPLC system (as in 8.1.2) | High-resolution separation of parent drug and metabolites. |

| Mass Spectrometer | Triple Quadrupole (QqQ), Time-of-Flight (TOF), or Orbitrap | Provides mass data for quantification (QqQ) or accurate mass for identification (TOF, Orbitrap). |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | Generates ions from non-volatile analytes in the liquid phase. nih.gov |

| Analysis Modes | Full Scan, Product Ion Scan, SRM/MRM | Used for discovery of unknowns (Full Scan), structural elucidation (Product Ion Scan), and targeted quantification (SRM). |

| Collision Energy (for MS/MS) | Variable (e.g., 10-40 eV) | Controls the degree of fragmentation for structural analysis. nih.gov |

| Data Analysis | Metabolite identification software, mass spectral libraries | Aids in identifying metabolites based on mass shifts and fragmentation patterns. mdpi.com |

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS) for Complex Mixture Deconvolution

Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC×GC-MS) stands as a powerful technique for the detailed analysis of complex mixtures containing this compound. This method provides a significant enhancement in separation power compared to conventional one-dimensional GC-MS, which is particularly crucial when dealing with samples where co-elution of structurally similar compounds is likely. The separation of thiophenes by capillary GLC and the group-specific MS fragmentation with typical sulfur isotope peaks allow for the unequivocal assignment of individual thiophenes in complex mixtures, even when they occur in trace amounts and in the presence of different geometrical isomers. nih.gov

In GC×GC, the effluent from a primary gas chromatography column is subjected to a second, orthogonal separation on a column with a different stationary phase. This results in a two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of compounds that would otherwise overlap. The coupling with mass spectrometry provides definitive identification of the separated components based on their mass spectra.

Illustrative Application: Isomeric Impurity Profiling

Consider a scenario where a synthetic batch of this compound is suspected to contain isomeric impurities, such as Methyl 2-(5-methylthiophen-2-yl)propanoate and Methyl 2-(4-methylthiophen-2-yl)propanoate. A GC×GC-MS system would be configured to achieve separation.

Hypothetical GC×GC-MS System Parameters for Analysis

| Parameter | First Dimension (1D) | Second Dimension (2D) |

| Column | Non-polar (e.g., DB-5ms) | Polar (e.g., DB-17ms) |

| Length | 30 m | 1.5 m |

| Internal Diameter | 0.25 mm | 0.10 mm |

| Film Thickness | 0.25 µm | 0.10 µm |

| Modulation Period | 6 s | N/A |

| Oven Program | 60°C (1 min hold), ramp 5°C/min to 280°C | +10°C relative to primary oven |

This setup would first separate the compounds based on their boiling points on the non-polar column. The modulator then traps and re-injects fractions into the second, polar column, which separates them based on polarity. The resulting data would be a contour plot where each peak represents a single compound, well-separated from the matrix and other isomers.

Hypothetical Retention Time Data

| Compound | 1D Retention Time (min) | 2D Retention Time (s) |

| This compound | 15.24 | 2.8 |

| Methyl 2-(5-methylthiophen-2-yl)propanoate | 15.31 | 3.5 |

| Methyl 2-(4-methylthiophen-2-yl)propanoate | 15.35 | 3.9 |

| Unreacted Starting Material | 12.88 | 1.5 |

The enhanced separation allows for accurate identification and subsequent quantification of each impurity, providing a comprehensive purity profile of the target compound.

Quantitative Analysis Methodologies

For the accurate determination of the concentration of this compound, robust quantitative methods are essential. These typically involve the use of calibration curves and internal standards to ensure accuracy and precision.

Calibration Curves

A calibration curve is established by analyzing a series of standard solutions of known concentrations. The instrument's response (e.g., peak area from a GC or HPLC analysis) is plotted against the concentration of the analyte. For many detectors, such as the Sulfur Chemiluminescence Detector (SCD), a linear calibration curve can be generated using the actual values of concentration and area. shimadzu.comshimadzu.com The linearity of this curve, often assessed by the coefficient of determination (R²), is critical for accurate quantification. An R² value greater than 0.999 is typically considered indicative of good linearity. shimadzu.com

Example of a Hypothetical Calibration Curve Data for this compound using GC-SCD

| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1.0 | 12,540 |

| 5.0 | 63,210 |

| 10.0 | 124,980 |

| 25.0 | 311,500 |

| 50.0 | 625,300 |

| Linear Regression Equation | y = 12500x + 390 |

| Coefficient of Determination (R²) | 0.9998 |